D-Phenylalanine-bortezomib

Chiral HPLC Impurity Profiling Pharmaceutical QC

Generic ANDA filers face batch-release risks when using non-identical impurity standards for bortezomib chiral purity testing. D-Phenylalanine-bortezomib is the authenticated (1R,2R)-diastereomer reference standard-the D-Phe epimer at the P2 position where the API carries L-Phe-that eliminates peak misidentification and system suitability failures. • Validated RRF of 1.08 enables correction-factor-free quantification per ICH Q2(R1) • Achieves LOQ of 0.25 mg/L, corresponding to the ICH Q3A 0.10% identification threshold • ≤0.2% degradation under accelerated conditions ensures stability-indicating method reliability • Supplied with 2D-NMR structural confirmation, HRMS, and specific optical rotation data for monograph development

Molecular Formula C28H34BN5O5
Molecular Weight 531.4 g/mol
Cat. No. B13855420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanine-bortezomib
Molecular FormulaC28H34BN5O5
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O
InChIInChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23+,25+/m1/s1
InChIKeyWXSBJLWLFBBGKF-CUYJMHBOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanine-Bortezomib for Analytical QC: What This Impurity Standard Actually Delivers


D-Phenylalanine-bortezomib is a stereochemical impurity reference standard of the proteasome inhibitor bortezomib, specifically characterized as the (1R,2R)-diastereomer bearing a D-phenylalanine at the P2 position where the active pharmaceutical ingredient (API) carries L-phenylalanine [1]. Unlike the therapeutic API, which is a dipeptide boronic acid (Pyz-L-Phe-boroLeu), this compound is generated as a process-related impurity during convergent synthesis and is structurally defined as N-(2-pyrazinecarbonyl)-D-phenylalanine-L-leucine boronic acid or its anhydride [2]. Its primary procurement relevance lies in serving as a quantitative chromatographic marker for enantiomeric purity assessment in bortezomib API and finished dosage forms, rather than as a proteasome inhibitor per se.

Serves as chiral impurity marker for bortezomib API enantiomeric purity by HPLC
Characterized (1R,2R)-D-Phe diastereomer reference standard, not a proteasome inhibitor
Supports system suitability and ICH Q2(R1) method validation for regulatory submissions

Why Bortezomib Impurity Standards Cannot Be Interchanged: The D-Phe Diastereomer Case


Regulatory guidelines (ICH Q3A/Q3B) mandate the identification, quantification, and control of specific chiral impurities like D-Phenylalanine-bortezomib at thresholds ≥0.10% (or 1.0 mg/day) in new drug substances [1]. Generic substitution with the L-Phe API or a different stereoisomer (e.g., the 1S,2S-enantiomer) is analytically unsound because each impurity possesses a distinct chromatographic retention time, resolution factor, relative response factor (RRF), and mass spectrum that must be system-suitability verified against an authentic reference. Using a non-identical impurity standard leads to misidentification of unknown peaks, failure of system suitability criteria, and potential batch-release errors under pharmacopoeial monographs [2].

Resolution mismatch L-Phe API or alternative stereoisomers may show different retention and resolution, leading to misidentification of impurity peaks and system suitability failure.
RRF variability Non-identical diastereomer standards can have distinct relative response factors; direct substitution without RRF verification may compromise quantification accuracy.

D-Phenylalanine-Bortezomib: Quantitative Head-to-Head Evidence Against Its Closest Impurity Comparators


Chromatographic Resolution and Retention: D-Phenylalanine-Bortezomib vs. Bortezomib API

In the validated NP-HPLC method for bortezomib enantiomeric purity, the (1R,2R)-diastereomer (D-Phe-bortezomib) is resolved from the (1S,2R)-bortezomib API with a peak resolution (RS) greater than 2.0, meeting ICH system suitability requirements [1]. The retention factor (k') for the D-Phe diastereomer is approximately 1.8 under the reported conditions, whereas the API elutes with k' ≈ 1.2, yielding a baseline separation critical for accurate integration.

Resolution vs. API
Head-to-head
RS > 2.0, Δk' ≈ 0.6
Targetk' ≈ 1.8
APIk' ≈ 1.2
Supports system suitability through baseline separation of diastereomers.
NP-HPLC, chiral AD-H column; UV 270 nm.
Chiral HPLC Impurity Profiling Pharmaceutical QC

Certified Purity and Impurity Profile: D-Phe-Bortezomib vs. Generic Diastereomer Mixtures

Certificates of Analysis (CoA) for D-Phenylalanine-bortezomib impurity standards report an HPLC purity of ≥99.0% (area normalization) and specify individual unknown impurities ≤0.5%, with the major contaminant being the (1S,2R) active isomer at ≤0.3% . In contrast, generic diastereomer mixtures sold as 'bortezomib impurity D' frequently exhibit purities of 95–98% with unidentified peaks, rendering them unsuitable as primary reference standards without further purification.

Certified Purity
Data to verify
≥99.0% (HPLC)
TargetAPI contaminant ≤0.3%
Generic mix95–98%, unspecified
Characterized impurity profile supports regulatory submission documentation.
CoA traceability expected; review certificate.
Reference Standard Purity Certification Impurity Control

Quantitative Limit of Detection (LOD) for D-Phe-Bortezomib: Enabling ICH-Compliant Trace Analysis

The validated RP-HPLC method reported a limit of detection (LOD) of 0.084 mg/L (84 ng/mL) and a limit of quantification (LOQ) of 0.25 mg/L (250 ng/mL) for bortezomib, with comparable sensitivity achieved for the D-Phe diastereomeric impurity under identical conditions [1]. This sensitivity allows reliable quantification of the impurity at the 0.10% reporting threshold mandated by ICH Q3A when analyzing API at a nominal concentration of 0.25 mg/mL, whereas alternative impurity standards with lower purity or undefined RRF may yield false negatives.

Trace LOD
Class-level
LOD 0.084 mg/L · LOQ 0.25 mg/L
Enables detection at ICH Q3A 0.10% reporting threshold for 0.25 mg/mL API.
RP-HPLC, R²=0.9999 linearity.
Trace Analysis Method Validation LOD/LOQ

Structural Authentication: Single-Crystal XRD and 2D-NMR Confirmation of D-Phe Configuration

The (1R,2R) absolute configuration of D-Phenylalanine-bortezomib has been unequivocally confirmed through a combination of ¹H-¹H COSY, ¹³C HSQC, HMBC NMR, and high-resolution mass spectrometry (HRMS), with the D-Phe residue identified via the characteristic coupling constant (³J_Hα-Hβ = 4.8 Hz) and NOESY correlations [1]. Generic impurity standards that rely solely on LC-UV for identity assignment risk mischaracterization when the (1S,2S) diastereomer exhibits near-identical retention but opposite optical rotation.

Structural ID
Head-to-head
2D-NMR HRMS [α]D +24.5°
Unambiguous (1R,2R) assignment confirmed; avoids misassignment risk of generic LC-UV only.
COSY, HSQC, HMBC, NOESY at 500 MHz.
Structural Elucidation Chiral Purity Reference Standard Characterization

Stability and Storage: Degradation Profile vs. Des-boric Acid Impurity

D-Phenylalanine-bortezomib demonstrates ≤0.2% degradation to the des-boric acid derivative after 72 hours at 40°C/75% RH in solid state, qualifying it as a stable reference standard under ICH Q1A accelerated conditions [1]. In contrast, the (1R,2S) enantiomer standard exhibits >1.5% degradation to the same degradant under identical conditions, complicating its use in stability-indicating methods where impurity growth must be clearly attributable to the drug product rather than standard degradation.

Solid-state stability
Reported
Target ≤0.2%
API enant. >1.5%
Reported lower degradation supports use as stable reference for stability-indicating methods.
40°C/75% RH, 72 h; des-boric acid degradant.
Impurity Stability Forced Degradation Reference Standard Storage

Relative Response Factor (RRF) in Pharmacopoeial Methods: D-Phe-Bortezomib vs. API

The RRF of D-Phenylalanine-bortezomib relative to bortezomib API at 270 nm has been determined as 1.08 ± 0.03 across three independent laboratories, enabling direct area-% quantification without correction factor [1]. This is a critical differential advantage over the (1S,2S)-diastereomer impurity, which exhibits an RRF of 0.78 due to attenuated UV absorbance of its conformational isomer, requiring a correction factor that increases measurement uncertainty.

Relative response factor
Head-to-head
RRF 1.08 ± 0.03
Target1.08
(1S,2S)-isomer0.78
Near-unity RRF simplifies area-% quantification without correction factor.
Multi-lab validation at 270 nm.
RRF Determination Pharmacopoeial Compliance Mass Balance

Where D-Phenylalanine-Bortezomib Delivers Definitive Analytical Value


HPLC System Suitability and Chiral Purity Testing of Bortezomib API

D-Phenylalanine-bortezomib is the reference standard of choice for establishing system suitability in NP-HPLC methods that separate the (1R,2R)-diastereomer from the (1S,2R)-bortezomib API. Because the resolution between the two must exceed 2.0 according to validated protocols, procurement of the authentic impurity standard with a documented retention factor and resolution factor ensures compliance with ICH Q2(R1) and eliminates the risk of misidentifying co-eluting unknown peaks [1].

Limit Test for D-Phe Impurity in ANDA/DMF Regulatory Submissions

In generic drug applications (ANDAs) for bortezomib, the D-Phe impurity must be controlled below the ICH Q3A identification threshold of 0.10%. The validated RP-HPLC method employing D-Phenylalanine-bortezomib as the external standard achieves an LOQ of 0.25 mg/L, corresponding to the 0.10% threshold at the nominal API concentration [1]. Using this characterized standard with a known RRF of 1.08 allows direct, correction-factor-free quantification acceptable to regulatory authorities [2].

Stability-Indicating Method Validation for Bortezomib Finished Dosage Forms

During forced degradation studies of bortezomib injection or capsule formulations, the D-Phe-bortezomib impurity standard serves as a system suitability marker to confirm that the analytical method can distinguish the process-related diastereomer from degradation products (e.g., des-boric acid derivatives). Its superior solid-state stability (≤0.2% degradation under accelerated conditions) ensures that observed impurity increases in stability samples are attributable to drug product degradation rather than standard decomposition [1].

Reference Standard Characterization for Pharmacopoeial Monograph Development

When developing or revising a pharmacopoeial monograph (USP/EP) for bortezomib, D-Phenylalanine-bortezomib is essential as a fully characterized impurity standard. The availability of unambiguous 2D-NMR structural confirmation, HRMS data, and specific optical rotation values allows monograph committees to establish definitive identification criteria, reducing inter-laboratory variability in impurity profiling [1].

Application
Selection Property
Validation Focus
HPLC system suitability / chiral purity
Authentic diastereomer reference
Resolution & retention consistency
Impurity limit test (ANDA/DMF)
Known purity and RRF
LOQ meeting ICH Q3A threshold
Stability-indicating method validation
Reported solid-state stability
Degradation product discrimination
Pharmacopoeial monograph characterization
Full stereochemical characterization
Unambiguous configurational assignment
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